1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)

Catalog No.
S15776987
CAS No.
911381-86-7
M.F
C26H25FO3
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-...

CAS Number

911381-86-7

Product Name

1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)

IUPAC Name

2-(2-fluoroethoxy)-1,4-bis[2-(4-methoxyphenyl)ethenyl]benzene

Molecular Formula

C26H25FO3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C26H25FO3/c1-28-24-13-7-20(8-14-24)3-4-22-6-12-23(26(19-22)30-18-17-27)11-5-21-9-15-25(29-2)16-10-21/h3-16,19H,17-18H2,1-2H3

InChI Key

PVRONSBEPNUKPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)OC)OCCF

1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene) is a complex organic compound notable for its intricate molecular structure. With the molecular formula C26H25FO3 and a molecular weight of 404.5 g/mol, this compound features both fluoroethoxy and methoxybenzene groups, contributing to its unique properties and potential applications in various fields, including materials science and pharmaceuticals.

The compound's IUPAC name is 2-(2-fluoroethoxy)-1,4-bis[2-(4-methoxyphenyl)ethenyl]benzene. Its structure consists of a central phenylene unit substituted with ethene-2,1-diyl linkages and methoxybenzene moieties, enhancing its electronic and steric characteristics. The presence of fluorine in the fluoroethoxy group may impart specific reactivity and solubility properties that are beneficial in synthetic applications.

The chemical reactivity of 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene) can be explored through various reactions typical for compounds containing alkenes and ether functionalities. Key reactions include:

  • Esterification: The methoxy groups can undergo esterification with acids to form esters.
  • Electrophilic substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Cross-coupling reactions: The ethene linkages may facilitate cross-coupling with other organic halides or boronic acids to create more complex molecules.

These reactions highlight the compound's versatility as a building block in organic synthesis.

While specific biological activity data for 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene) is limited in the literature, the presence of fluoroalkyl groups often correlates with enhanced biological activity due to their lipophilicity and potential interactions with biological membranes. Compounds with similar structures have been studied for their antitumor and antimicrobial properties, suggesting that this compound may also exhibit interesting biological effects warranting further investigation.

The synthesis of 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene) typically involves several steps:

  • Preparation of intermediates: The synthesis begins with the formation of 2-(2-fluoroethoxy)-1,4-phenylene derivatives and 4-methoxybenzene derivatives.
  • Coupling reaction: These intermediates are then coupled through ethene-2,1-diyl linkages under specific conditions (temperature, solvent choice) to yield the final product.
  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene).

These methods highlight the complexity involved in synthesizing this compound.

Due to its unique structural features, 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene) has potential applications in:

  • Organic electronics: Its conjugated structure may be useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Pharmaceuticals: The compound could serve as a precursor or intermediate in drug development due to its potential biological activity.
  • Material science: Its unique properties may allow for use in advanced materials or coatings that require specific thermal or electrical characteristics.

Interaction studies involving 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene) would typically focus on its interactions with biomolecules or other synthetic compounds. Investigating these interactions can provide insights into its mechanism of action if it exhibits any biological activity. Key areas of study could include:

  • Binding studies: Assessing how the compound interacts with proteins or enzymes.
  • Cellular uptake studies: Evaluating how well the compound penetrates cell membranes and its bioavailability.

Such studies are crucial for understanding the compound's potential therapeutic uses.

Several compounds share structural similarities with 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene). Notable examples include:

Compound NameCAS NumberKey Features
4-Methoxybenzaldehyde123-11-5Contains methoxy group; used in organic synthesis
2-Fluoroethylbenzene1928-38-0Contains fluorinated ethyl group; used in pharmaceuticals
Bis(4-methylphenyl)acetylene7360-14-9Conjugated system; known for electronic properties

These compounds exhibit unique characteristics that differentiate them from 1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene), particularly regarding their reactivity and application scope.

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Exact Mass

404.17877282 g/mol

Monoisotopic Mass

404.17877282 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-15-2024

Explore Compound Types